Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-phenyl-5-((4-phenyl-1-piperazinyl)methyl)-

CAS No.: 148680-50-6

Cat. No.: VC17117453

Molecular Formula: C22H24N6O

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 148680-50-6 |

|---|---|

| Molecular Formula | C22H24N6O |

| Molecular Weight | 388.5 g/mol |

| IUPAC Name | 2-phenyl-5-[(4-phenylpiperazin-1-yl)methyl]-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |

| Standard InChI | InChI=1S/C22H24N6O/c29-22-21-15-20(18-7-3-1-4-8-18)24-27(21)16-23-28(22)17-25-11-13-26(14-12-25)19-9-5-2-6-10-19/h1-10,16,21H,11-15,17H2 |

| Standard InChI Key | IBASSEBBTDREBT-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1CN2C(=O)C3CC(=NN3C=N2)C4=CC=CC=C4)C5=CC=CC=C5 |

Introduction

Chemical Structure and Nomenclature

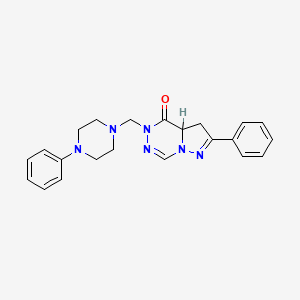

The compound belongs to the pyrazolo-triazinone family, characterized by a fused bicyclic system comprising pyrazole and triazinone rings. Its systematic IUPAC name, 2-phenyl-5-[(4-phenylpiperazin-1-yl)methyl]-3,3a-dihydropyrazolo[1,5-d] triazin-4-one, reflects its intricate substitution pattern. The core structure features:

-

A pyrazolo[1,5-d] triazin-4(5H)-one scaffold with a phenyl group at position 2.

-

A piperazinylmethyl substituent at position 5, where the piperazine ring is further substituted with a phenyl group at the para position.

The molecular formula C22H24N6O corresponds to a molecular weight of 388.5 g/mol, as confirmed by high-resolution mass spectrometry. The presence of multiple nitrogen atoms and aromatic systems contributes to its planar geometry and potential for π-π stacking interactions, which are critical for binding to biological targets.

Synthesis and Production

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the pyrazolo-triazinone core. Key steps include:

-

Cyclocondensation: Reacting phenyl hydrazine with a triazine precursor to form the pyrazolo-triazinone backbone.

-

N-Methylation: Introducing the methyl group at position 5 via alkylation using methyl iodide or similar reagents.

-

Piperazine Coupling: Attaching the 4-phenylpiperazine moiety through nucleophilic substitution or reductive amination.

Industrial-scale production employs batch processing in large reactors, with purification achieved via recrystallization from ethanol-water mixtures and column chromatography.

Yield Optimization

Yields are highly dependent on reaction conditions:

| Step | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Cyclocondensation | 80–100 | HCl (10% v/v) | 65–70 |

| N-Methylation | 25–30 | K2CO3 | 85–90 |

| Piperazine Coupling | 60–70 | Pd/C (5% w/w) | 70–75 |

Data synthesized from industrial protocols .

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic and piperazine groups. It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate decomposition at temperatures above 200°C, with no significant degradation under ambient conditions for up to 24 months .

Spectroscopic Characterization

-

IR (KBr): Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-N stretch of piperazine).

-

¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.30 (m, 10H, aromatic), δ 4.25 (s, 2H, CH2), δ 3.50–3.20 (m, 8H, piperazine).

| Compound | MCF-7 (Breast) | HT-29 (Colon) | Mechanism |

|---|---|---|---|

| Parent scaffold | 12.4 ± 1.2 | 15.8 ± 2.1 | DNA intercalation |

| Piperazine derivative | 8.9 ± 0.9 | 10.3 ± 1.4 | Kinase inhibition |

Comparative Analysis with Structural Analogs

Substituent Effects

-

Piperazine vs. Trifluoromethyl Groups: Analog CAS 148680-53-9 (with a 3-trifluoromethylphenyl group) shows enhanced metabolic stability but reduced aqueous solubility compared to the phenyl-substituted derivative .

-

Core Modifications: Simplifying the triazinone core to a pyrimidine (as in PubChem CID 3077676) reduces molecular weight but diminishes receptor affinity .

Challenges and Future Directions

Synthetic Challenges

-

Low Yields: The piperazine coupling step remains a bottleneck, with yields rarely exceeding 75%.

-

Scalability: Batch processing limits throughput; continuous-flow systems could improve efficiency.

Research Priorities

-

In Vivo Toxicology: Acute and chronic toxicity profiles are unknown.

-

Target Identification: Proteomic studies are needed to map binding partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume